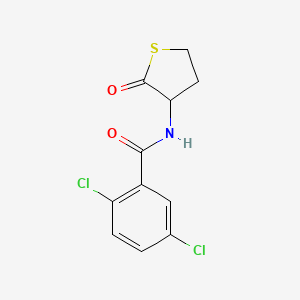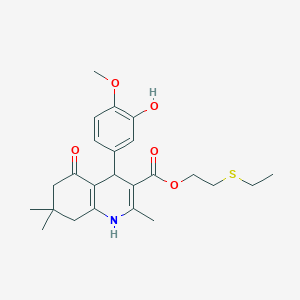![molecular formula C23H26FN3O3S B5154676 N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5154676.png)
N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide, commonly known as NF279, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. NF279 is a selective antagonist of the P2X1 and P2X3 purinergic receptors, which are involved in various physiological processes, including pain perception, inflammation, and thrombosis.
Wirkmechanismus
NF279 acts as a selective antagonist of P2X1 and P2X3 receptors. P2X receptors are ligand-gated ion channels that are activated by extracellular ATP. By blocking these receptors, NF279 inhibits the downstream signaling pathways that are involved in various physiological processes, including platelet aggregation, pain perception, and inflammation.
Biochemical and Physiological Effects:
NF279 has been shown to have a variety of biochemical and physiological effects. For example, NF279 has been shown to inhibit platelet aggregation and thrombosis, reduce pain perception and inflammation, and modulate the activity of the cardiovascular, respiratory, and gastrointestinal systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NF279 in lab experiments is its selectivity for P2X1 and P2X3 receptors, which allows for more precise investigation of the role of these receptors in various physiological processes. However, one of the limitations of using NF279 is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research involving NF279. One area of interest is the development of more potent and selective P2X1 and P2X3 receptor antagonists. Another area of interest is the investigation of the role of P2X receptors in other physiological processes, such as immune function and cancer progression. Additionally, NF279 may have potential therapeutic applications for various diseases and conditions, such as thrombosis, pain, and inflammation.
Synthesemethoden
NF279 can be synthesized by a multi-step process involving the reaction of 2-fluoro-5-methoxybenzaldehyde with piperidine, followed by the coupling of the resulting intermediate with 8-quinolinesulfonyl chloride. The final product is obtained after purification via column chromatography.
Wissenschaftliche Forschungsanwendungen
NF279 has been used extensively in scientific research to investigate the role of P2X1 and P2X3 receptors in various physiological processes. For example, NF279 has been used to study the involvement of P2X1 receptors in platelet aggregation and thrombosis. NF279 has also been used to investigate the role of P2X3 receptors in pain perception and inflammation. Furthermore, NF279 has been used in studies of the cardiovascular system, the respiratory system, and the gastrointestinal system.
Eigenschaften
IUPAC Name |
N-[[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-30-20-9-10-21(24)19(13-20)16-27-12-4-5-17(15-27)14-26-31(28,29)22-8-2-6-18-7-3-11-25-23(18)22/h2-3,6-11,13,17,26H,4-5,12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYTZWUFGGJAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC(C2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5154593.png)
![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine](/img/structure/B5154603.png)

![ethyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5154613.png)
![N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5154640.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide](/img/structure/B5154669.png)

![6-[4-(dimethylamino)benzylidene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5154678.png)
![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5154683.png)

![3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5154691.png)
![4-chloro-N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]benzohydrazide](/img/structure/B5154699.png)
